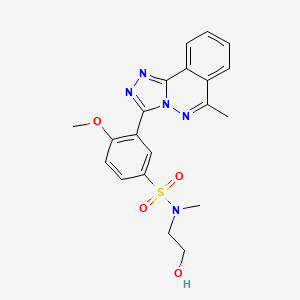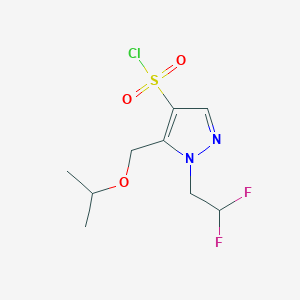![molecular formula C17H17Cl2N3O B2640496 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide CAS No. 1423713-59-0](/img/structure/B2640496.png)
6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide, also known as JNJ-40411813, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of pyridine carboxamides and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide is not fully understood, but it is believed to act through the modulation of several signaling pathways. The compound has been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell growth and survival. 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide has also been shown to inhibit the activity of several enzymes, including HDAC6 and GSK3β, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound can induce cell death in cancer cells and reduce neuroinflammation in neuronal cells. In animal models, 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide is its potent activity against several diseases. The compound has been shown to have activity against cancer, Alzheimer's disease, and Parkinson's disease, making it a promising therapeutic agent. However, one of the limitations of 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide is its limited solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide. One potential direction is the development of more potent analogs of the compound, which may have improved pharmacological properties. Another direction is the study of the compound in combination with other therapeutic agents, which may enhance its activity against cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide and identify potential targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The synthetic route involves the reaction of 4-chloroaniline with methyl 2-bromo-3-oxo-3-(4-chlorophenyl)propanoate to obtain the intermediate product, which is then reacted with 3-chloro-2-pyridinecarboxylic acid to yield 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have potent activity against several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to inhibit the growth of cancer cells and induce cell death in vitro. In animal models, 6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c1-22-9-8-14(16(22)11-2-5-13(18)6-3-11)21-17(23)12-4-7-15(19)20-10-12/h2-7,10,14,16H,8-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVLPWHMQZDMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=C(C=C2)Cl)NC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[2-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Bromophenyl)methoxy]benzoic acid](/img/structure/B2640416.png)

![Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2640419.png)
![Ethyl 3-(4-fluorophenyl)-5-(4-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2640420.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2640422.png)

![3-[1-[(11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2640427.png)



![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2640431.png)
